molecular formula C12H4Cl4O2 B1194472 1,2,6,7-Tetrachlorodibenzo-P-dioxin CAS No. 40581-90-6

1,2,6,7-Tetrachlorodibenzo-P-dioxin

Cat. No. B1194472
CAS RN: 40581-90-6
M. Wt: 322 g/mol
InChI Key: SAMLAWFHXZIRMP-UHFFFAOYSA-N
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Description

1,2,6,7-Tetrachlorodibenzo-P-dioxin is a type of dioxin, which is a group of chemically-related compounds that are persistent environmental pollutants (POPs). They are highly distributed environmental contaminants, released by industrial activities, and can act as a reproductive toxicant and endocrine disruptor in all vertebrates .


Molecular Structure Analysis

The molecular structure of 1,2,6,7-Tetrachlorodibenzo-P-dioxin consists of two benzene rings joined by two oxygen bridges, forming a dibenzo-p-dioxin skeletal structure. The chlorine atoms can be attached at any of 8 different places on the molecule, at positions 1–4 and 6–9 .


Chemical Reactions Analysis

Dioxins, including 1,2,6,7-Tetrachlorodibenzo-P-dioxin, are resistant to metabolic, chemical, microbial, and photolytic degradation procedures . They are known to bioaccumulate in the lipids of animal cells due to their recalcitrant nature .

Scientific Research Applications

  • Dechlorination Catalyzed by Noble Metal Catalysts : A study by Ukisu and Miyadera (2002) in "Chemosphere" demonstrates that 1,2,6,7-Tetrachlorodibenzo-p-dioxin can be efficiently dechlorinated to produce dibenzo-p-dioxin in high yield. This process involves carbon-supported noble metal catalysts and occurs under mild conditions, suggesting potential applications in environmental remediation (Ukisu & Miyadera, 2002).

  • Environmental and Health Impact Studies : Several studies have focused on the environmental and health impacts of polychlorinated dibenzo-p-dioxins, including 1,2,6,7-Tetrachlorodibenzo-p-dioxin. For instance, research by Steenland et al. (1999) in the "Journal of the National Cancer Institute" and Patterson et al. (1986) in "JAMA" have investigated the association of these compounds with cancer, heart disease, and diabetes in exposed workers, as well as their levels in adipose tissue (Steenland et al., 1999); (Patterson et al., 1986).

  • Biotransformation by White-Rot Fungus : Kamei and Kondo (2005) in "Applied Microbiology and Biotechnology" explored the biotransformation of 1,2,6,7-Tetrachlorodibenzo-p-dioxin by the white-rot fungus Phlebia lindtneri. This study indicates that the degradation rate of 1,2,6,7-tetrachlorodibenzo-p-dioxin was higher than some other chlorinated dioxins, highlighting the potential for biological degradation methods (Kamei & Kondo, 2005).

  • Analytical Techniques for Detection and Analysis : Research by Cairns, Fishbein, and Mitchum (1980) in "Biomedical mass spectrometry" reviewed the use of mass spectrometry for analyzing tetrachlorodioxins in environmental samples. Their work emphasizes the importance of accurate and sensitive detection methods for monitoring and studying these compounds (Cairns, Fishbein, & Mitchum, 1980).

  • Immunoassay for Dioxin Detection : A study by Shan et al. (2001) in "Analytica Chimica Acta" developed a highly sensitive immunoassay for TCDD and demonstrated its application to soil and biota samples. This represents a simpler, more cost-effective method for dioxin analysis, highlighting its potential for widespread environmental monitoring (Shan et al., 2001).

Safety And Hazards

Dioxins are highly toxic and can cause serious health effects. They are harmful if swallowed and may be fatal if they enter the airways. They can cause skin and eye irritation and are harmful if inhaled. They may also damage fertility or the unborn child .

Future Directions

Future research on dioxins, including 1,2,6,7-Tetrachlorodibenzo-P-dioxin, is likely to focus on their effects on human health and the environment, as well as methods for their degradation and removal . There is also interest in understanding the multigenerational and transgenerational effects of dioxins .

properties

IUPAC Name

1,2,6,7-tetrachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-1-3-7-11(9(5)15)18-8-4-2-6(14)10(16)12(8)17-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMLAWFHXZIRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC3=C(O2)C=CC(=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074043
Record name 1,2,6,7-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,6,7-Tetrachlorodibenzo-P-dioxin

CAS RN

40581-90-6
Record name 1,2,6,7-Tetrachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040581906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,6,7-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,6,7-TETRACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J62NF50EHT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
I Kamei, R Kondo - Applied microbiology and biotechnology, 2005 - Springer
The model polychlorinated dibenzo-p-dioxins (PCDDs) 2,7-dichloro-, 2,3,7-trichloro, 1,2,6,7-, 1,2,8,9-, and 1,3,6,8-tetrachlorodibenzo-p-dioxin were used as substrates for a degradation …
Number of citations: 71 link.springer.com
I Kamei, H Suhara, R Kondo - Applied microbiology and biotechnology, 2005 - Springer
A degradation experiment on PCDDs and phylogenetical analyses were carried out on newly isolated 2,7-dichlorodibenzo-p-dioxin (2,7-diCDD)-degrading white-rot fungi, strains …
Number of citations: 90 link.springer.com
Y Ukisu, T Miyadera - Chemosphere, 2002 - Elsevier
Dechlorination of polychlorinated dibenzo-p-dioxins such as 2,7-dichlorodibenzo-p-dioxin (2,7-DCDD) and 1,2,6,7-tetrachlorodibenzo-p-dioxin (1,2,6,7-TCDD) was carried out in a …
Number of citations: 64 www.sciencedirect.com
Y UKISU, T MIYADERA - Journal of advanced science, 2002 - jstage.jst.go.jp
Catalytic dechlorination of polychlorinated biphenyls(PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs) was carried out in a solution of NaOH in 2-propanol with supported noble …
Number of citations: 6 www.jstage.jst.go.jp
I Kamei, M Watanabe, K Harada, T Miyahara, S Suzuki… - Chemosphere, 2009 - Elsevier
To examine the bioremediation potential of Phlebia brevispora in dioxin-contaminated soil, the fungus was inoculated into autoclaved soil that was contaminated with 2,7-…
Number of citations: 32 www.sciencedirect.com
I Kamei, R Kondo - Chemosphere, 2006 - Elsevier
An experiment was carried out to study the degradation of commercially produced chlornitrofen (2,4,6-trichlorophenyl p-nitrophenyl ether; CNP) herbicide contaminated with 1,3,6,8-…
Number of citations: 23 www.sciencedirect.com
XW Li, E Shibata, E Kasai… - … and Chemistry: An …, 2004 - Wiley Online Library
An apparatus for vapor pressure measurement with a very small cell by the mass‐loss Knudsen effusion technique was tested with solid benzoic acid and anthracene. The vapor …
Number of citations: 39 setac.onlinelibrary.wiley.com
P Xiao, T Mori, I Kamei, R Kondo - Biodegradation, 2011 - Springer
1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) was used as the substrate for a degradation experiment with the white rot fungi Phlebia lindtneri GB-1027 and Phlebia brevispora …
Number of citations: 84 link.springer.com
P Xiao, T Mori, I Kamei, H Kiyota, K Takagi, R Kondo - Chemosphere, 2011 - Elsevier
White rot fungi can degrade a wide spectrum of recalcitrant organic pollutants, including polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated biphenyls (PCBs). In this …
Number of citations: 90 www.sciencedirect.com
I Kamei, S Sonoki, K Haraguchi, R Kondo - Applied microbiology and …, 2006 - Springer
Toxic coplanar polychlorinated biphenyls (Co-PCBs) were used as substrates for a degradation experiment with white-rot fungus, Phlebia brevispora TMIC33929, which is capable of …
Number of citations: 98 link.springer.com

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